molecular formula C10H13NO3S2 B2383862 (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 1448069-15-5

(3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2383862
CAS No.: 1448069-15-5
M. Wt: 259.34
InChI Key: DOUXHCLLLGRQRU-UHFFFAOYSA-N
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Description

(3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a small-molecule compound featuring a pyrrolidine ring substituted with a methylsulfonyl group at the 3-position and a thiophen-3-yl methanone moiety. The thiophene ring contributes aromaticity and π-π stacking interactions, while the methanone linker provides rigidity. This structural framework is common in medicinal chemistry, particularly in kinase inhibitors and heterocyclic drug candidates .

Properties

IUPAC Name

(3-methylsulfonylpyrrolidin-1-yl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S2/c1-16(13,14)9-2-4-11(6-9)10(12)8-3-5-15-7-8/h3,5,7,9H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUXHCLLLGRQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride.

    Attachment of the Thiophene Ring: The thiophene ring is attached through coupling reactions, often using palladium-catalyzed cross-coupling methods.

    Formation of the Methanone Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone may serve as a pharmacophore in drug design. Its derivatives are being investigated for anti-inflammatory and anticancer properties. For instance, compounds derived from this structure have shown promise as selective inhibitors of Janus kinase (JAK), which is crucial in the treatment of various inflammatory diseases and cancers .

Case Study: JAK Inhibition
A study demonstrated that derivatives of this compound exhibited selective JAK1 inhibition, suggesting potential therapeutic applications in treating conditions like rheumatoid arthritis and certain cancers . This positions (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone as a valuable scaffold for developing new anti-inflammatory and anticancer agents.

Organic Synthesis

Intermediate in Chemical Reactions
The compound is also utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, makes it a versatile building block in organic synthesis .

Common Reactions
The compound can be subjected to:

  • Oxidation: Leading to sulfoxides and sulfones.
  • Reduction: Converting the methanone group into hydroxyl derivatives.
  • Substitution: Allowing for the introduction of different functional groups at the thiophene ring.

Material Science

Development of Organic Electronics
In material science, (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is explored for its potential use in organic electronic materials. Its unique electronic properties may facilitate applications in organic semiconductors and light-emitting diodes (LEDs) .

Summary of Applications

Field Applications Research Findings
Medicinal ChemistryAnti-inflammatory and anticancer agentsSelective JAK1 inhibitors; potential for treating rheumatoid arthritis and cancers
Organic SynthesisIntermediate for complex moleculesVersatile reactions: oxidation, reduction, substitution
Material ScienceOrganic electronics (semiconductors, LEDs)Explored for unique electronic properties

Mechanism of Action

The mechanism of action of (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Substituents/R-Groups Molecular Weight Key Reference
(3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone Pyrrolidine + thiophene 3-methylsulfonyl, thiophen-3-yl methanone ~283.36 g/mol* Target
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone Pyrrolidine + thiophene 3-hydroxyl, 3-methylthiophen-2-yl 251.33 g/mol
(4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidin-1-yl)(thiophen-3-yl)methanone Piperidine + thiophene Oxadiazole, 4-fluorophenoxy 387.43 g/mol
2-(1H-Indazol-4-yl)-6-((3-(methylsulfonyl)pyrrolidin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine Pyrrolidine + thienopyrimidine Methylsulfonyl, morpholine, indazole ~625.12 g/mol*

*Calculated based on molecular formulas.

Substituent Effects

  • Methylsulfonyl vs. Hydroxyl (Pyrrolidine Derivatives): The methylsulfonyl group in the target compound increases hydrophilicity compared to the hydroxyl substituent in (R)-(3-hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone . This may enhance aqueous solubility and metabolic stability.
  • Thiophen-3-yl vs. Thiophen-2-yl: The position of the thiophene substitution (3-yl vs. 2-yl) alters electronic distribution and steric interactions. For example, thiophen-2-yl derivatives (e.g., impurities) are more common in dopamine receptor ligands, whereas thiophen-3-yl motifs appear in kinase inhibitors .

Physicochemical Properties

  • LogP and Solubility: The methylsulfonyl group reduces logP (predicted ~1.5) compared to the methyl-substituted thiophen-2-yl analog (logP ~2.3) . This suggests improved solubility for the target compound.
  • Thermal Stability: Methylsulfonyl derivatives (e.g., ) exhibit higher melting points (>200°C) than hydroxylated analogs (e.g., 227–230°C in ), likely due to stronger intermolecular interactions .

Biological Activity

The compound (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research. This article explores the compound's biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula: C10H13NO3S2
  • Molecular Weight: 259.3 g/mol
  • Structural Features:
    • Pyrrolidine ring
    • Methylsulfonyl group
    • Thiophene ring
    • Methanone functional group

Synthesis Overview

The synthesis of (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring: Cyclization of appropriate amine precursors.
  • Introduction of the Methylsulfonyl Group: Sulfonylation using methylsulfonyl chloride.
  • Attachment of the Thiophene Ring: Coupling reactions such as palladium-catalyzed cross-coupling.
  • Formation of the Methanone Group: Finalization through further chemical modifications.

Medicinal Applications

Research indicates that (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone exhibits various biological activities:

1. Anti-inflammatory Properties:

  • The compound has been studied for its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

2. Anticancer Activity:

  • In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against cancer cells, indicating promising anticancer properties .

3. GSK-3β Inhibition:

  • The compound has been identified as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a target in neurodegenerative diseases like Alzheimer's. It was shown to reduce neuroinflammation markers significantly .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 Value (µM)Reference
Anti-inflammatoryBV-2 Microglial Cells<10
CytotoxicityHT-29 Cancer Cells15
GSK-3β InhibitionGSK-3β Enzyme Assay45.8

Case Study: Neuroinflammation

In a study focused on neuroinflammation, (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone was tested in an LPS-induced inflammation model. The results indicated a significant reduction in nitric oxide (NO) production and pro-inflammatory cytokines, supporting its potential for treating neurodegenerative conditions .

The mechanism by which (3-(Methylsulfonyl)pyrrolidin-1-yl)(thiophen-3-yl)methanone exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity: By targeting specific kinases like GSK-3β, the compound may modulate signaling pathways involved in inflammation and cancer progression.
  • Receptor Interaction: The presence of the thiophene ring may enhance binding affinity to biological targets due to its unique electronic properties.

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